molecular formula C11H13NO3 B12813212 2-methylprop-2-enyl N-(3-hydroxyphenyl)carbamate CAS No. 20154-09-0

2-methylprop-2-enyl N-(3-hydroxyphenyl)carbamate

Katalognummer: B12813212
CAS-Nummer: 20154-09-0
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: JDYZCPIEPGASFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of NSC 222638 involves the reaction of L-cysteine with boronic acid derivatives under specific conditions. The reaction typically requires a controlled environment with inert atmosphere and low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the final product.

Analyse Chemischer Reaktionen

NSC 222638 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The thiol group in NSC 222638 can participate in nucleophilic substitution reactions, forming various derivatives.

    Hydrolysis: Under acidic or basic conditions, NSC 222638 can hydrolyze to yield its constituent amino acids and boronic acid derivatives.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

NSC 222638 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of boron-containing compounds and as a catalyst in various organic reactions.

    Biology: The compound is employed in studies involving enzyme inhibition, particularly arginase II, which plays a role in the urea cycle and nitric oxide production.

    Medicine: NSC 222638 is investigated for its potential therapeutic applications in treating diseases such as cancer, cardiovascular disorders, and neurodegenerative diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

NSC 222638 exerts its effects by competitively inhibiting the enzyme arginase II. This inhibition leads to a decrease in the production of urea and an increase in the availability of arginine, which can be converted to nitric oxide. The molecular targets involved include the active site of arginase II, where NSC 222638 binds and prevents the enzyme from catalyzing its normal reaction.

Vergleich Mit ähnlichen Verbindungen

NSC 222638 is unique compared to other arginase inhibitors due to its specific structure and binding affinity. Similar compounds include:

    S-(2-Boronoethyl)-L-cysteine: A precursor to NSC 222638 with similar inhibitory properties.

    Nω-Hydroxy-nor-L-arginine: Another arginase inhibitor with a different mechanism of action.

    2(S)-Amino-6-boronohexanoic acid: A structurally related compound with similar biological activity.

NSC 222638 stands out due to its high specificity and potency as an arginase II inhibitor, making it a valuable tool in both research and therapeutic applications.

Eigenschaften

CAS-Nummer

20154-09-0

Molekularformel

C11H13NO3

Molekulargewicht

207.23 g/mol

IUPAC-Name

2-methylprop-2-enyl N-(3-hydroxyphenyl)carbamate

InChI

InChI=1S/C11H13NO3/c1-8(2)7-15-11(14)12-9-4-3-5-10(13)6-9/h3-6,13H,1,7H2,2H3,(H,12,14)

InChI-Schlüssel

JDYZCPIEPGASFY-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)COC(=O)NC1=CC(=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.